Kazusamycin B -

Kazusamycin B

Catalog Number: EVT-10915603
CAS Number:
Molecular Formula: C32H46O7
Molecular Weight: 542.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Kazusamycin B is a notable antibiotic compound derived from the fermentation broth of Streptomyces sp. No. 81-484. It exhibits significant biological activity, particularly as an antitumor agent, and has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications . Kazusamycin B belongs to a class of compounds known as polyketides, which are characterized by their complex structures and diverse biological activities.

Source and Classification

Kazusamycin B is sourced from specific strains of Streptomyces, a genus renowned for producing various bioactive natural products. The classification of kazusamycin B falls under the category of antibiotics, specifically targeting cellular processes in bacteria and potentially in cancer cells . Its molecular formula is identified as C33H48O7, with a molecular weight of approximately 556 g/mol .

Synthesis Analysis

The synthesis of kazusamycin B has been explored through various methodologies. One practical approach involves a stereo-controlled synthesis that focuses on constructing key building blocks essential for the compound's structure. This includes segments that are crucial for achieving the desired stereochemistry and functional groups necessary for biological activity .

Key technical details include:

  • Reagents: Specific reagents are employed to facilitate reactions that yield the necessary segments.
  • Reaction Conditions: The synthesis typically requires controlled conditions to ensure selectivity and yield.

The total synthesis of related compounds, such as kazusamycin A, has also been documented, providing insights into methodologies that could be adapted for kazusamycin B .

Molecular Structure Analysis

The molecular structure of kazusamycin B is complex, featuring multiple chiral centers and functional groups that contribute to its biological activity. The compound's structure can be represented as follows:

  • Molecular Formula: C33H48O7
  • Structural Characteristics: Kazusamycin B contains a polyketide backbone with hydroxyl and carbonyl groups that play critical roles in its interaction with biological targets.

Data obtained from spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are often used to elucidate the structure further .

Chemical Reactions Analysis

Kazusamycin B participates in several chemical reactions that are pivotal for its biological activity. These reactions include:

  • Inhibition of Cell Growth: Kazusamycin B has been shown to inhibit the growth of various cell lines, indicating its potential as an antitumor agent.
  • Mechanisms of Action: The compound may induce apoptosis in cancer cells through specific pathways, although detailed mechanisms require further investigation.

Technical details regarding these reactions often involve kinetic studies and analysis of cellular responses to treatment with kazusamycin B .

Mechanism of Action

Kazusamycin B exerts its effects primarily through interference with cellular processes critical for proliferation. The proposed mechanism includes:

  • Cell Cycle Arrest: Studies indicate that kazusamycin B can cause structural changes in cell nuclei, leading to cell cycle arrest at specific phases.
  • Induction of Apoptosis: The compound may activate apoptotic pathways, contributing to its antitumor properties.

Data supporting these mechanisms come from experimental studies involving treated cell lines where changes in gene expression and protein activity were monitored .

Physical and Chemical Properties Analysis

Kazusamycin B exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Solubility characteristics can vary based on solvent choice, impacting its bioavailability.
  • Stability: The stability of kazusamycin B under different environmental conditions is crucial for its application in research and therapeutics.

Relevant data from studies indicate that understanding these properties is essential for optimizing formulations and delivery methods for therapeutic use .

Applications

Kazusamycin B has several scientific applications, primarily in the fields of:

  • Antibiotic Research: Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
  • Cancer Therapy: Due to its antitumor properties, kazusamycin B is being investigated for potential use in cancer treatment protocols.

Research continues into its efficacy against various cancer types and its mechanisms, aiming to harness its full therapeutic potential .

Discovery and Biosynthetic Origins of Kazusamycin B

Fermentation and Isolation from Streptomyces sp. No. 81-484

Kazusamycin B was first isolated from the fermentation broth of the actinomycete strain Streptomyces sp. No. 81-484, following a targeted screening program for novel antitumor antibiotics. The producing strain was cultured under optimized fermentation conditions involving a complex production medium containing carbon and nitrogen sources conducive to secondary metabolite synthesis. After approximately 7-10 days of submerged aerobic fermentation at 28°C, the culture broth was subjected to a multi-step purification process. Initial extraction employed organic solvents such as ethyl acetate or butanol, followed by chromatographic separation techniques including silica gel column chromatography and preparative thin-layer chromatography. Final purification via reversed-phase high-performance liquid chromatography (HPLC) yielded pure Kazusamycin B as a yellowish amorphous powder [3].

The molecular structure was determined as C₃₂H₄₆O₇ (molecular weight 542 Da) through high-resolution mass spectrometry and comprehensive nuclear magnetic resonance (NMR) analysis, including unambiguous ¹³C NMR spectral interpretation. The compound exhibited a unique polyketide-derived architecture featuring a conjugated tetraene moiety and a δ-lactone ring, structural elements subsequently correlated with its potent biological activity. Initial biological evaluation demonstrated exceptional cytotoxic activity against murine leukemia cell lines, with an IC₅₀ of 0.0018 μg/mL against L1210 cells and complete growth inhibition (IC₁₀₀) of P388 leukemia cells at 0.0016 μg/mL in vitro [3].

Table 1: Fermentation and Isolation Parameters for Kazusamycin B

ParameterSpecification
Producing StrainStreptomyces sp. No. 81-484
Fermentation Duration7-10 days
Temperature28°C
Extraction SolventEthyl acetate or butanol
Purification MethodsSilica gel chromatography, preparative TLC, HPLC
Molecular FormulaC₃₂H₄₆O₇
Molecular Weight542 Da
Cytotoxic Activity (L1210)IC₅₀ 0.0018 μg/mL

Phylogenetic Analysis of the Producing Actinomycete Strain

The Kazusamycin B-producing strain, Streptomyces sp. No. 81-484, belongs to the phylum Actinomycetota, renowned for its biosynthetic capacity to produce structurally diverse bioactive secondary metabolites. While detailed phylogenetic analysis specific to strain No. 81-484 was not provided in the available literature, comparative genomic studies of bioactive compound-producing actinomycetes reveal significant evolutionary insights. The strain likely shares taxonomic features common to the genus Streptomyces, characterized by a high GC content in their genomic DNA and complex morphological differentiation involving mycelial growth and spore formation [4] [7].

Globally, biosynthetic gene cluster (BGC) distribution across actinomycetes demonstrates both genus-specific conservation and strain-specific adaptations. Pangenome analyses reveal that while core genes maintain essential cellular functions, accessory and singleton genomic regions harbor specialized metabolic pathways enabling ecological niche adaptation. Streptomyces species typically possess 20-40 BGCs per genome, dominated by non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) clusters. Strain-specific adaptations often arise from horizontal gene transfer events, leading to the acquisition of unique BGCs not found in closely related strains. This genomic plasticity enables the chemical diversity observed in Streptomyces metabolites, including the production of unique compounds like Kazusamycin B [4] [7].

Biosynthetic Gene Cluster Identification and Pathway Elucidation

Although the specific biosynthetic gene cluster responsible for Kazusamycin B production has not been fully characterized in the available literature, its structural features strongly suggest a modular polyketide synthase (PKS) origin. Based on studies of structurally related compounds and advances in PKS biochemistry, Kazusamycin B biosynthesis likely involves a type I modular PKS system incorporating acetate and propionate extender units. The assembly line would minimally include loading, extension, and termination modules, with specific domains responsible for ketoreduction, dehydration, and enoylreduction tailoring steps [2] [8].

Key enzymatic steps in Kazusamycin B assembly would include:

  • Starter Unit Selection and Loading: Initiation likely involves an acyltransferase (AT) domain selecting a specialized starter unit (potentially benzoate-derived) loaded onto the acyl carrier protein (ACP) of the loading module by a loading didomain (LDD).
  • Polyketide Chain Extension: Successive elongation cycles employing malonyl-CoA and/or methylmalonyl-CoA extender units, incorporated by ketosynthase (KS), AT, and ACP domains. The tetraene moiety suggests multiple iterations without reduction domains.
  • β-Keto Processing: Selective use of ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains at specific extension modules would generate the observed hydroxyl and olefin functionalities.
  • Termination and Macrocyclization: Thioesterase (TE) domain-mediated offloading via lactonization to form the characteristic δ-lactone ring structure.

Protein-protein interactions between PKS modules significantly influence catalytic efficiency during chain translocation. Studies on chimeric PKS systems reveal that intermodular recognition between donor ACP and acceptor KS domains critically impacts turnover rates, often more significantly than substrate recognition alone. Engineering functional chimeric PKSs requires optimization of these protein-protein interfaces through compatible docking domains, explaining the challenges in heterologous expression of novel polyketide pathways [8].

Comparative Biosynthesis with Kazusamycin A and Other Polyketide Derivatives

Kazusamycin B exists within a chemical continuum including its structural analog Kazusamycin A, differing primarily in oxidation state and side chain modifications. Both compounds share the same polyketide core structure, suggesting they originate from a common biosynthetic pathway with variations in late-stage tailoring steps. The biosynthetic divergence likely occurs through differential activity of oxidoreductases (e.g., cytochrome P450 monooxygenases or flavin-dependent dehydrogenases) acting on a common polyketide precursor [3].

When compared to other polyketide derivatives, Kazusamycin B exhibits structural parallels with angucycline and tetracenomycin antibiotics. The saquayamycin/galtamycin biosynthetic system provides a particularly relevant comparative model, where a single gene cluster (saq cluster) produces both angucyclic (saquayamycin Z) and tetracenequinone (galtamycin B) compounds. In this system, glycosyltransferase inactivation experiments demonstrated that tetracenequinones derive from angucyclines through oxidative transformations, establishing a biosynthetic hierarchy within a single cluster. Similarly, Kazusamycin B may represent an oxidation product derived from a Kazusamycin A-like precursor or vice versa [1].

Properties

Product Name

Kazusamycin B

IUPAC Name

(2E,10E,12E,16E,18E)-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15,17-hexamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid

Molecular Formula

C32H46O7

Molecular Weight

542.7 g/mol

InChI

InChI=1S/C32H46O7/c1-20(15-22(3)11-13-28-24(5)12-14-30(36)39-28)9-8-10-21(2)17-27(19-33)32(38)26(7)31(37)25(6)16-23(4)18-29(34)35/h8,10-15,17-18,20,24-28,31,33,37H,9,16,19H2,1-7H3,(H,34,35)/b10-8+,13-11+,21-17+,22-15+,23-18+

InChI Key

OOQHBJFDAPXZJM-VYRSPHQHSA-N

Canonical SMILES

CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(CO)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C

Isomeric SMILES

CC1C=CC(=O)OC1/C=C/C(=C/C(C)C/C=C/C(=C/C(CO)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.